Melezitose

Übersicht

Beschreibung

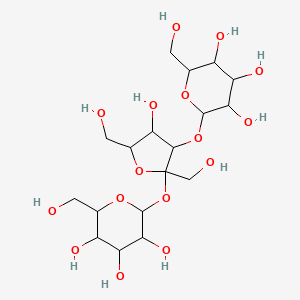

Melezitose, also known as melicitose, is a nonreducing trisaccharide sugar. It is produced by many plant sap-eating insects, including aphids such as Cinara pilicornis, through an enzyme reaction. This compound is beneficial to these insects as it reduces the stress of osmosis by lowering their water potential . This compound is a significant component of honeydew, which acts as an attractant for ants and serves as food for bees .

Wissenschaftliche Forschungsanwendungen

Melezitose has a wide range of scientific research applications:

Metabolic Marker: It is used to differentiate this compound-fermenting microorganisms.

Carbon Source: It serves as a carbon source to culture specific microorganisms.

Pharmaceuticals: This compound is used as a potential surfactant and excipient to stabilize pharmaceuticals.

Industrial Applications: It acts as a lyoprotectant or cryoprotectant for various industrial applications.

Food Industry: This compound enhances edibility in the food industry.

Cosmetic Industry: It is used as a hair smoothening agent.

Fisheries and Aquaculture: This compound provides protective and nourishing effects in these industries.

Entomological Research: It is used to study niche differentiation, increased longevity of insects, and as a biocontrol agent.

Wirkmechanismus

Target of Action

Melezitose, also known as D-(+)-Melezitose, is a nonreducing trisaccharide sugar . It is produced by many plant sap-eating insects, including aphids . The primary targets of this compound are these insects and honey bees . It reduces the stress of osmosis in insects by reducing their own water potential . In honey bees, it is part of the honeydew which acts as an attractant for ants and also as a food source .

Mode of Action

This compound is produced by insects through an enzyme reaction . It can be partially hydrolyzed to glucose and turanose, the latter of which is an isomer of sucrose . In honey bees, it is known to cause malnutrition in overwintering bees . Bees fed with this compound showed increased food uptake, higher gut weights, and elevated mortality compared to bees fed a control diet .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its digestion and metabolism. It is known that this compound cannot be easily digested by the host and may accumulate in the hindgut . This accumulation can cause severe intestinal symptoms and death of the bees, probably as a result of poor this compound metabolism capabilities in the intestinal microbiota .

Pharmacokinetics

The pharmacokinetics of this compound in honey bees involves its ingestion, digestion, metabolism, and excretion . This accumulation can lead to severe intestinal symptoms and death of the bees, especially during winter or when there is no opportunity for excretion .

Result of Action

The result of this compound action in honey bees is increased food uptake, higher gut weights, and elevated mortality compared to bees fed a control diet . Moreover, severe disease symptoms, such as swollen abdomen, abdomen tipping, and impaired movement were observed in this compound-fed bees . These findings confirm the causal relation between the trisaccharide this compound and the honeydew flow disease .

Action Environment

Environmental factors significantly affect the production of this compound . Higher air temperatures and lower relative humidity levels increase this compound production . The presence of ants also influences the production of this compound . These environmental factors can influence the action, efficacy, and stability of this compound .

Biochemische Analyse

Biochemical Properties

D-(+)-Melezitose interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that certain strains of Bifidobacterium breve metabolize D-(+)-Melezitose among other oligosaccharides . The nature of these interactions is complex and involves a series of biochemical reactions.

Cellular Effects

D-(+)-Melezitose has been observed to cause malnutrition in overwintering honey bees . Bees fed with D-(+)-Melezitose showed increased food uptake, higher gut weights, and elevated mortality compared to bees fed a control diet . Moreover, severe disease symptoms, such as swollen abdomen, abdomen tipping, and impaired movement were observed in D-(+)-Melezitose-fed bees .

Molecular Mechanism

It is hypothesized that D-(+)-Melezitose cannot be easily digested by the host and may accumulate in the hindgut . This accumulation can cause severe intestinal symptoms and death of the bees, probably as a result of poor D-(+)-Melezitose metabolism capabilities in the intestinal microbiota .

Temporal Effects in Laboratory Settings

The effects of D-(+)-Melezitose over time in laboratory settings have been observed in studies involving honey bees . These studies have shown that the negative effects of D-(+)-Melezitose on honey bees increase over time, suggesting that D-(+)-Melezitose may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of D-(+)-Melezitose vary with different dosages in animal models. In studies involving honey bees, it was observed that bees fed with higher dosages of D-(+)-Melezitose showed increased mortality and more severe disease symptoms compared to bees fed lower dosages .

Metabolic Pathways

It is known that D-(+)-Melezitose is a major constituent of honeydew, which is composed of a higher variety of sugars and additional sugars with higher molecular weight compared to nectar .

Subcellular Localization

Given its biochemical properties and effects on honey bees, it is likely that D-(+)-Melezitose is localized in the gut of honey bees where it interacts with the intestinal microbiota .

Vorbereitungsmethoden

Melezitose is naturally produced by plant sap-eating insects through enzymatic reactions it can be partially hydrolyzed to glucose and turanose, the latter being an isomer of sucrose .

Analyse Chemischer Reaktionen

Melezitose unterliegt mehreren chemischen Reaktionen, einschließlich Hydrolyse. Es kann teilweise hydrolysiert werden, um Glucose und Turanose zu erzeugen . Aufgrund seiner nicht-reduzierenden Natur unterliegt die Verbindung nicht leicht der Oxidation oder Reduktion. Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Säuren und Enzyme, die den Hydrolyseprozess erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Glucose und Turanose .

4. Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Metabolischer Marker: Es wird verwendet, um this compound-fermentierende Mikroorganismen zu unterscheiden.

Kohlenstoffquelle: Es dient als Kohlenstoffquelle zur Kultivierung spezifischer Mikroorganismen.

Pharmazeutika: This compound wird als potenzieller Tensid und Hilfsstoff zur Stabilisierung von Pharmazeutika verwendet.

Industrielle Anwendungen: Es wirkt als Lyoprotektor oder Kryoprotektor für verschiedene industrielle Anwendungen.

Lebensmittelindustrie: This compound verbessert die Essbarkeit in der Lebensmittelindustrie.

Kosmetikindustrie: Es wird als Haarglättungsmittel verwendet.

Fischerei und Aquakultur: This compound bietet schützende und nährende Wirkungen in diesen Industrien.

Entomologische Forschung: Es wird verwendet, um die Nischendifferenzierung, die erhöhte Langlebigkeit von Insekten und als Biokontrollmittel zu untersuchen.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen in erster Linie durch seine Wechselwirkung mit der Darmflora von Insekten. Bei Honigbienen kann beispielsweise this compound-haltiger Honig während der Überwinterungszeit zu Unterernährung führen. Dies liegt an der Unfähigkeit der Bienen, this compound leicht zu verdauen, was zu ihrer Ansammlung im Enddarm führt und schwere Darmsymptome verursacht . In der Lungenkrebsforschung hat sich this compound als potenzieller Therapeutikum erwiesen, indem es die Zellproliferation hemmt und epitheliale-mesenchymale Transitionen in A549-Zellen beeinflusst .

Vergleich Mit ähnlichen Verbindungen

Melezitose ist unter den Trisacchariden einzigartig aufgrund seiner spezifischen Produktion durch Pflanzen-Saft-fressende Insekten und seiner Rolle bei der Reduzierung von Osmosestress. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine spezifischen biologischen Rollen und Anwendungen in verschiedenen Industrien aus.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIZNVHXZXRPDR-WSCXOGSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883458 | |

| Record name | Melezitose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melezitose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

597-12-6 | |

| Record name | (+)-Melezitose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melezitose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranoside, O-.alpha.-D-glucopyranosyl-(1.fwdarw.3)-.beta.-D-fructofuranosyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Melezitose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melizitose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELEZITOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4T25QN29L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melezitose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 °C | |

| Record name | Melezitose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is melezitose and where is it found?

A1: this compound is a trisaccharide, a type of carbohydrate composed of three sugar units. It's commonly found in honeydew, a sugary excretion produced by certain phloem-feeding insects like aphids and scale insects. These insects produce this compound from sucrose they ingest from plants. [, , , , , , ]

Q2: How does this compound form in honeydew?

A2: While this compound is absent in the plant phloem sap that these insects feed on, it is synthesized within the insect gut. The exact mechanism is still being researched, but studies have shown that isolated guts of certain aphid species can synthesize this compound from sucrose. [, ]

Q3: What are the ecological roles of this compound?

A3: this compound plays a significant role in the mutualistic relationship between aphids and ants. This compound in honeydew acts as a signal, attracting ants to tend and protect aphid colonies from predators and parasites. [, , ]

Q4: How do ants respond to this compound compared to other sugars?

A4: Ants, particularly species like Lasius niger, show a strong preference for this compound over other sugars like sucrose and glucose. [, ] This preference is thought to have evolved alongside the ant-aphid mutualism.

Q5: Can this compound be harmful to honeybees?

A5: Yes, this compound can be detrimental to honeybees. Honeydew honey, often rich in this compound, is known to crystallize rapidly within the honeycomb, making it difficult for bees to access and consume. This can lead to starvation and death, especially during winter. [, ]

Q6: What is the mechanism behind this compound's harmful effect on honeybees?

A6: Research suggests that this compound is poorly digested by honeybees. [] This leads to its accumulation in the hindgut, potentially causing digestive problems and increased mortality, particularly when excretion is limited.

Q7: Does the host plant of the honeydew-producing insect influence this compound content?

A7: Yes, studies have shown that the host plant can impact this compound content in honeydew. For example, two aphid species (Chaitophorus populialbae and C. populeti) produced different levels of this compound depending on whether they were feeding on Populus tremula or P. alba. []

Q8: Does the presence or absence of ants affect this compound production in aphids?

A8: Yes, research indicates that ant attendance can influence this compound production in some aphid species. For example, Chaitophorus populeti and C. populialbae produced lower this compound levels when reared without ants. []

Q9: Are there other potential benefits for aphids synthesizing this compound?

A9: Besides attracting ants, this compound may help regulate gut osmolality in some aphid species. The production of this compound from sucrose could lower the osmotic pressure within the aphid gut. []

Q10: Do any other insects besides aphids produce this compound?

A10: Yes, studies have shown that the hymenopteran parasitoids Diadegma semiclausum and D. insulare can synthesize this compound from sucrose. [] This finding has implications for using this compound as a signature compound for honeydew consumption in ecological studies.

Q11: How does this compound affect the longevity of parasitoids like Pseudacteon tricuspis?

A11: Interestingly, this compound did not significantly increase the longevity of P. tricuspis compared to sugar-starved flies, while other sugars like fructose, glucose, sucrose, and trehalose did. This suggests that P. tricuspis might have limitations in digesting or metabolizing this compound. []

Q12: What is the molecular formula and weight of this compound?

A12: this compound has a molecular formula of C18H32O16 and a molecular weight of 504.44 g/mol. [, ]

Q13: Can this compound be used as an osmoprotectant?

A13: While not as widely used as trehalose, research suggests that a structurally similar sugar, isothis compound, derived from this compound, can act as an osmoprotectant, enhancing the survival of beneficial microorganisms during drying and storage. This could be particularly useful in formulating biocontrol agents for agricultural applications. []

Q14: How does this compound content change with plant age in willow aphids?

A14: Research on giant willow aphids (Tuberolachnus salignus) found that while this compound was the most abundant sugar in their honeydew, its levels did not significantly differ between aphids feeding on 1-year old or 2-year old willow plants. []

Q15: Can this compound be degraded by heat?

A15: Yes, this compound can undergo thermochemical degradation when exposed to heat, but at a slower rate compared to trehalulose. [, ] This characteristic could potentially be exploited to reduce this compound levels on cotton contaminated with honeydew.

Q16: What analytical techniques are used to identify and quantify this compound?

A16: High-performance liquid chromatography (HPLC) is commonly employed to separate, identify, and quantify this compound in various matrices, including honeydew, honey, and plant material. [, , , , ]

Q17: How do the physicochemical properties of this compound affect its behavior in honey?

A17: this compound, with its higher molecular weight compared to other sugars like glucose and fructose, contributes to the rapid crystallization of honeydew honey. [] This crystallization can lead to problems for beekeepers as it makes the honey difficult to extract.

Q18: Can this compound be used in the food industry?

A18: While this compound itself is not commonly used as a food additive, its isomer, isothis compound, shows potential as a prebiotic. Prebiotics are non-digestible food ingredients that promote the growth of beneficial gut bacteria. []

Q19: Can this compound be used as a model compound in membrane separation studies?

A19: Yes, this compound has been used in studies involving cation exchange membranes. Its hydrolysis, catalyzed by H+ ions loaded onto the membrane, produces fructose and this compound, offering insights into membrane separation processes and kinetics. []

Q20: How does this compound interact with sucrose phosphatase?

A20: Research has shown that this compound can inhibit sucrose phosphatase activity in sugarcane. The inhibition is partially competitive, suggesting that this compound might compete with sucrose for binding to the enzyme. []

Q21: Does this compound affect the persistence of viruses in insects like Culicoides sonorensis?

A21: Studies on Culicoides sonorensis, a biting midge and a known vector of certain animal viruses, showed that this compound did not significantly affect the persistence of bluetongue and epizootic hemorrhagic disease viruses. []

Q22: Can this compound be used as an adjuvant in vaccines?

A22: Yes, derivatives of this compound, particularly those substituted with fatty acid esters, have shown potential as adjuvants in vaccine formulations. Adjuvants are substances that enhance the immune response to a vaccine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.